
2,6,7-Trioxa-1,4-diphosphabicyclo(2.2.2)octane 1,4-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6,7-Trioxa-1,4-diphosphabicyclo(222)octane 1,4-dioxide is a chemical compound with the molecular formula C3H6O5P2 It is known for its unique bicyclic structure, which includes phosphorus and oxygen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,7-Trioxa-1,4-diphosphabicyclo(2.2.2)octane 1,4-dioxide typically involves the reaction of pentaerythritol with phosphorus oxychloride (POCl3) under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified through recrystallization or distillation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production .
化学反应分析
Types of Reactions
2,6,7-Trioxa-1,4-diphosphabicyclo(2.2.2)octane 1,4-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield different phosphorus-containing compounds.
Substitution: The compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce phosphine oxides .
科学研究应用
2,6,7-Trioxa-1,4-diphosphabicyclo(2.2.2)octane 1,4-dioxide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or drug delivery system.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
作用机制
The mechanism of action of 2,6,7-Trioxa-1,4-diphosphabicyclo(2.2.2)octane 1,4-dioxide involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions and forming stable complexes. These complexes can then participate in catalytic processes or other chemical reactions. The specific pathways involved depend on the nature of the target molecules and the conditions under which the compound is used .
相似化合物的比较
Similar Compounds
- 4-Hydroxymethyl-2,6,7-trioxa-1-phosphabicyclo(2.2.2)octane
- 4-Isopropyl-2,6,7-trioxa-1-phosphabicyclo(2.2.2)octane 1-oxide
- 4-(tert-Butyl)-2,6,7-trioxa-1-phosphabicyclo(2.2.2)octane 1-oxide
Uniqueness
2,6,7-Trioxa-1,4-diphosphabicyclo(2.2.2)octane 1,4-dioxide is unique due to its specific bicyclic structure and the presence of both phosphorus and oxygen atoms. This structure imparts distinctive chemical properties, making it valuable in various applications. Its ability to form stable complexes with metal ions and participate in diverse chemical reactions sets it apart from similar compounds .
属性
CAS 编号 |
4726-80-1 |
|---|---|
分子式 |
C3H6O5P2 |
分子量 |
184.02 g/mol |
IUPAC 名称 |
2,6,7-trioxa-1λ5,4λ5-diphosphabicyclo[2.2.2]octane 1,4-dioxide |
InChI |
InChI=1S/C3H6O5P2/c4-9-1-6-10(5,7-2-9)8-3-9/h1-3H2 |
InChI 键 |
IFXYBJPTUROFIZ-UHFFFAOYSA-N |
规范 SMILES |
C1OP2(=O)OCP1(=O)CO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



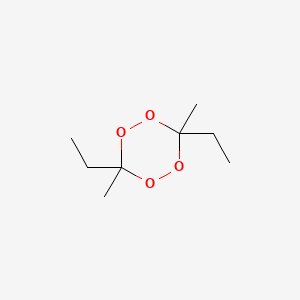
![2-amino-5-[3-[4-(8-chloro-7-oxooctyl)anilino]propyl]-4-methyl-1H-pyrimidin-6-one](/img/structure/B14736894.png)
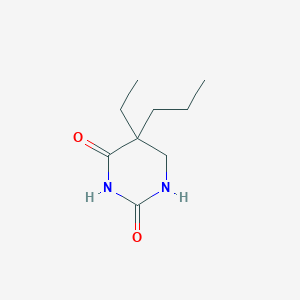

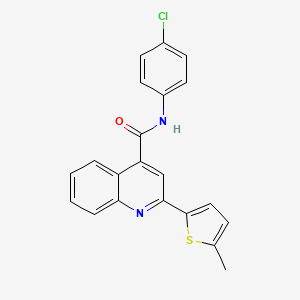
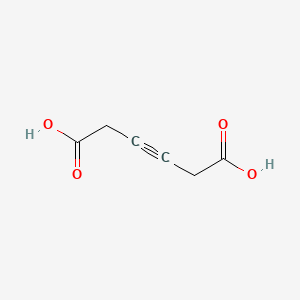
![4-[(2-Nitro-benzylidene)-amino]-phenol](/img/structure/B14736925.png)
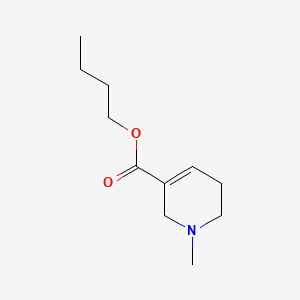

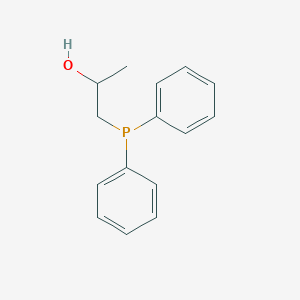
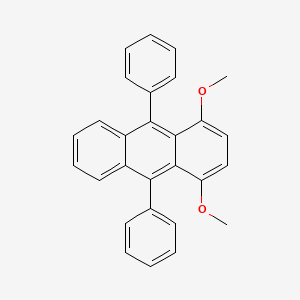
![2-[(Propoxycarbonyl)amino]ethyl benzenesulfonate](/img/structure/B14736951.png)

